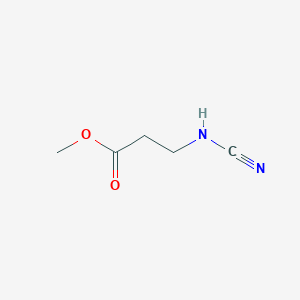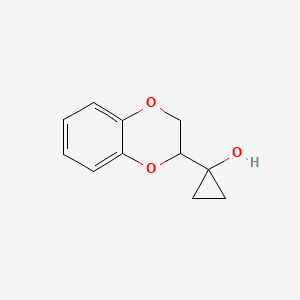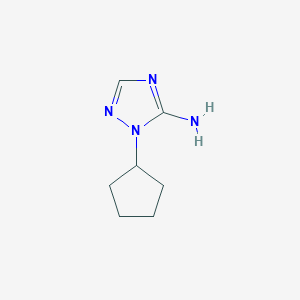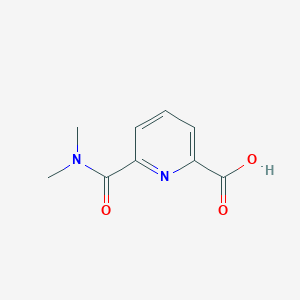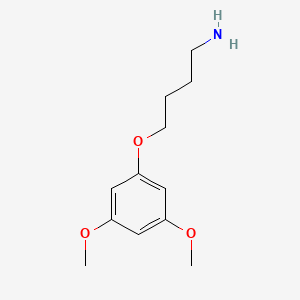![molecular formula C13H17NO4 B6615237 methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-methylpropanoate CAS No. 1154346-44-7](/img/structure/B6615237.png)
methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-methylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-methylpropanoate, also known as MDMB-CHMICA, is a synthetic cannabinoid that has been studied for its potential medical and scientific applications. It is a derivative of the cannabinoid family and has a similar structure to compounds such as THC, CBD, and CBN. MDMB-CHMICA has been found to have a range of effects on the body, including analgesic and anti-inflammatory properties. It has been used in laboratory experiments to study the effects of cannabinoids on the body, and has potential medical applications in the treatment of pain, inflammation, and other conditions.
科学的研究の応用
Methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-methylpropanoate has been studied for its potential medical and scientific applications. In laboratory experiments, it has been used to study the effects of cannabinoids on the body, and has been found to have a range of effects on the body, including analgesic and anti-inflammatory properties. It has also been studied for its potential use in the treatment of pain, inflammation, and other conditions, as well as its potential use in the treatment of cancer.
作用機序
Methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-methylpropanoate acts on the body by binding to the CB1 and CB2 cannabinoid receptors. These receptors are found in the brain and throughout the body, and are responsible for mediating the effects of cannabinoids on the body. By binding to these receptors, this compound is able to produce its range of effects on the body, including analgesic and anti-inflammatory properties.
Biochemical and Physiological Effects
This compound has been found to have a range of effects on the body, including analgesic and anti-inflammatory properties. It has also been found to have an effect on the activity of enzymes, including the cytochrome P450 enzymes. These enzymes are responsible for the metabolism of drugs, and the activity of these enzymes can be affected by this compound.
実験室実験の利点と制限
The use of methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-methylpropanoate in laboratory experiments has several advantages. It has a relatively low toxicity, and is therefore safe to use in experiments. It is also relatively easy to synthesize, and can be used in a wide range of experiments. However, there are also some limitations to its use. It is not as potent as other cannabinoids, and therefore may not produce the desired effects in some experiments. It also has a relatively short half-life, which means that it may not be suitable for long-term experiments.
将来の方向性
The potential applications of methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-methylpropanoate are still being studied, and there are many possible future directions for research. These include further research into its effects on the body, such as its effects on the activity of enzymes, and its potential medical applications, such as its use in the treatment of pain, inflammation, and other conditions. Additionally, further research into its potential use in the treatment of cancer is also being explored. Other possible future directions for research include its potential use as a therapeutic agent for neurological disorders, such as Alzheimer's disease, and its potential use in the development of new drugs.
合成法
Methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-methylpropanoate is synthesized through a process known as palladium-catalyzed Suzuki-Miyaura coupling. This process involves the reaction of two organic compounds, a boronic acid and an organobromide, in the presence of a palladium catalyst. This reaction results in the formation of a carbon-carbon bond, and the resulting product is this compound.
特性
IUPAC Name |
methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-9(13(15)16-2)8-14-10-3-4-11-12(7-10)18-6-5-17-11/h3-4,7,9,14H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMHRQUNYXJUMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=CC2=C(C=C1)OCCO2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(piperidin-3-yl)methyl]-1H-indazole](/img/structure/B6615164.png)
![4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one](/img/structure/B6615170.png)






